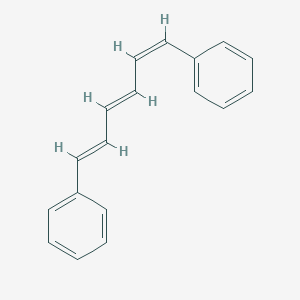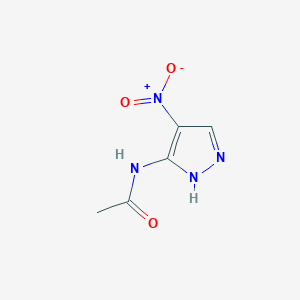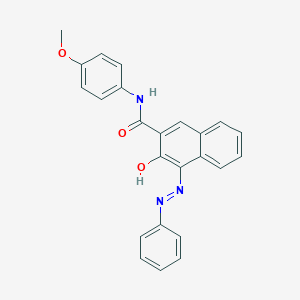
(1E,3E,5Z)-1,6-Diphenyl-1,3,5-hexatriene
概要
説明
ジナット: , セフロキシム・アクセチルとしても知られる、第2世代セファロスポリン系抗生物質です。これはセフロキシムのプロドラッグであり、つまり体内では活性型であるセフロキシムに変換されます。 ジナットは、広範囲のグラム陽性菌およびグラム陰性菌に効果があり、さまざまな感染症の治療に適した汎用性の高い抗生物質です .
準備方法
合成経路と反応条件: セフロキシム・アクセチルの合成には、いくつかの段階があります。出発物質は7-アミノセファロスポラン酸であり、2-フリルグリオキサルオキシムでアシル化してセフロキシムが生成されます。 この中間体は次に、アセトキシエチルブロミドでエステル化してセフロキシム・アクセチルが生成されます .
工業生産方法: セフロキシム・アクセチルの工業生産には、通常、7-アミノセファロスポラン酸を生成するための大規模な発酵プロセスと、それをセフロキシム・アクセチルに変換するための化学合成段階が含まれます。 このプロセスは、収率と純度が高くなるように最適化されており、抗生物質が医療用途に効果的かつ安全であることを保証しています .
化学反応解析
反応の種類: セフロキシム・アクセチルは、次のようないくつかの種類の化学反応を受けます。
加水分解: セフロキシム・アクセチルのエステル結合は体内では加水分解され、活性型であるセフロキシムが放出されます.
酸化と還元: これらの反応は、セフロキシム・アクセチルではそれほど一般的ではありませんが、特定の条件下では発生する可能性があります.
一般的な試薬と条件:
生成される主な生成物:
加水分解: 主な生成物はセフロキシムです.
酸化と還元: これらの反応は、通常、マイナーな副生成物を生成します.
科学研究の用途
化学: セフロキシム・アクセチルは、プロドラッグ活性化と抗生物質耐性メカニズムの研究におけるモデル化合物として使用されます .
生物学: 生物学的研究では、セフロキシム・アクセチルは、細菌細胞壁合成と抗生物質が細菌の増殖に与える影響を研究するために使用されます .
医学: セフロキシム・アクセチルは、臨床現場で、呼吸器感染症、尿路感染症、皮膚感染症、ライム病などの感染症の治療に広く使用されています .
化学反応の分析
Types of Reactions: Cefuroxime axetil undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in cefuroxime axetil is hydrolyzed in the body to release the active form, cefuroxime.
Oxidation and Reduction: These reactions are less common for cefuroxime axetil but can occur under specific conditions.
Substitution: Cefuroxime axetil can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions are used to hydrolyze cefuroxime axetil.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols are commonly used.
Major Products Formed:
Hydrolysis: The major product is cefuroxime.
Oxidation and Reduction: These reactions typically produce minor by-products.
Substitution: The products depend on the nucleophile used.
科学的研究の応用
Chemistry: Cefuroxime axetil is used as a model compound in studies of prodrug activation and antibiotic resistance mechanisms .
Biology: In biological research, cefuroxime axetil is used to study bacterial cell wall synthesis and the effects of antibiotics on bacterial growth .
Medicine: Cefuroxime axetil is widely used in clinical settings to treat infections such as respiratory tract infections, urinary tract infections, skin infections, and Lyme disease .
Industry: In the pharmaceutical industry, cefuroxime axetil is used in the development of new antibiotic formulations and drug delivery systems .
作用機序
セフロキシム・アクセチルは、細菌細胞壁の合成を阻害することでその効果を発揮します。それは細菌細胞壁の内部にあるペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻止します。これは細胞壁の完全性にとって不可欠です。 この阻害は、細菌細胞の溶解と死につながります .
類似化合物との比較
類似化合物:
セフロキシム: セフロキシム・アクセチルの活性型で、静脈内または筋肉内投与されます.
セファクロル: 活性スペクトルが類似した別の第2世代セファロスポリン.
セフォタキシム: グラム陰性菌に対する活性範囲が広い第3世代セファロスポリン.
ユニークさ: セフロキシム・アクセチルは、経口バイオアベイラビリティがユニークで、外来患者治療に適した選択肢となっています。 特定の細菌が産生するベータラクタマーゼ酵素に対する耐性も、その有効性を高めています .
特性
IUPAC Name |
[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-16H/b2-1+,11-5+,12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBLSBAZCVBABY-WPWUJOAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336583 | |
| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Diphenylhexatriene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1720-32-7, 17329-15-6 | |
| Record name | Diphenylhexatriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001720327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Diphenyl-1,3,5-hexatriene, all-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,3,5-hexatriene-1,6-diyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [(1E,3E,5E)‐6‐Phenylhexa‐1,3,5‐trien‐1‐yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-diphenylhexa-1,3,5-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DIPHENYL-1,3,5-HEXATRIENE, ALL-TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z428QK7RTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)


![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
